2-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)acetonitrile

Description

Systematic IUPAC Nomenclature and CAS Registry Analysis

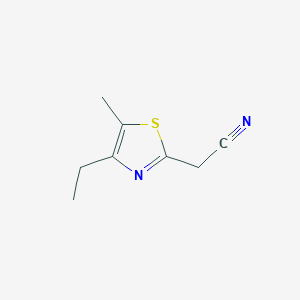

The compound 2-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)acetonitrile is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) rules. The parent structure is a 1,3-thiazole ring, a five-membered heterocycle containing one sulfur atom at position 1 and one nitrogen atom at position 3. Substituents include:

- An ethyl group (-CH2CH3) at position 4

- A methyl group (-CH3) at position 5

- An acetonitrile moiety (-CH2CN) at position 2

The CAS Registry Number for this compound is listed as 937-14-4 in PubChem records, though alternative identifiers such as 1016781-56-8 appear in commercial catalogs. This discrepancy may arise from differences in registration databases or tautomeric forms.

Molecular Formula and Weight Determination

The molecular formula C8H10N2S is derived from the structural composition:

- 8 carbon atoms

- 10 hydrogen atoms

- 2 nitrogen atoms

- 1 sulfur atom

The molecular weight is calculated as 166.25 g/mol , consistent across PubChem and commercial chemical databases.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | PubChem |

| CAS Registry Number | 937-14-4 | PubChem |

| Molecular Formula | C8H10N2S | PubChem |

| Molecular Weight | 166.25 g/mol | PubChem |

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Proton NMR (¹H NMR) of this compound would exhibit distinct signals corresponding to its structural features:

- Thiazole ring protons : Aromatic protons typically resonate between δ 7.0–8.5 ppm, though substitution patterns alter chemical shifts. The deshielding effect of the nitrile group may shift the C-2 proton upfield.

- Ethyl group : A triplet near δ 1.2 ppm (CH3) and a quartet at δ 2.5–3.0 ppm (CH2) coupled to the sulfur-containing ring.

- Methyl group : A singlet around δ 2.3 ppm for the C-5 methyl substituent.

Carbon-13 NMR (¹³C NMR) would reveal:

Infrared (IR) Spectroscopy of Functional Groups

Key IR absorptions include:

- C≡N stretch : Strong sharp peak near 2240 cm⁻¹ characteristic of nitriles

- C-S-C asymmetric stretch : Medium intensity bands at 670–730 cm⁻¹

- Aromatic C=C/C=N vibrations : Multiple peaks between 1450–1600 cm⁻¹

| Functional Group | IR Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Nitrile (C≡N) | 2240–2260 | Strong |

| Thiazole ring (C-S-C) | 670–730 | Medium |

| Aromatic C=C/C=N | 1450–1600 | Variable |

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry (EI-MS) would exhibit:

X-ray Crystallographic Studies of Thiazole Derivatives

While no published X-ray structures exist specifically for this compound, crystallographic data for analogous thiazoles reveal:

- Planar thiazole rings with bond lengths of 1.71 Å (C-S) and 1.29 Å (C=N)

- Dihedral angles between the thiazole ring and substituents typically ranging from 5–15°

- Packing motifs dominated by π-π stacking interactions between aromatic systems

The 3D conformer model in PubChem predicts a nearly coplanar arrangement of the thiazole ring and acetonitrile substituent, stabilized by conjugation effects.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2S/c1-3-7-6(2)11-8(10-7)4-5-9/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWJKSHINBUOCGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=N1)CC#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Pathway

- α-Haloketone Synthesis : Ethyl 2-chloroacetoacetate (a halogenated ketone) serves as a precursor.

- Cyclization : React with thiourea derivatives (e.g., ammonium dithiocarbamate) in ethanol under mild conditions (room temperature, 5 hours) to form the thiazole ring.

- Alkylation and Nitrile Introduction : Post-cyclization, ethyl and methyl groups are introduced via alkylation, and the acetonitrile group is added through nucleophilic substitution or cyanation.

Conditions and Reagents

| Step | Reagents | Solvent | Temperature | Time |

|---|---|---|---|---|

| Cyclization | Ethyl 2-chloroacetoacetate, ammonium dithiocarbamate | Ethanol | Room temperature | 5 hours |

| Crystallization | Hexane, purified water | — | 10°C | — |

Key Findings :

- The thiazole ring forms efficiently via cyclization, though yields depend on the purity of intermediates.

- Post-cyclization functionalization (e.g., alkylation) requires careful control to avoid over-substitution.

Bromination Followed by Nucleophilic Substitution

This approach involves brominating a thiazole precursor at position 2, followed by cyanide substitution.

Reaction Pathway

Conditions and Reagents

| Step | Reagents | Solvent | Temperature | Time |

|---|---|---|---|---|

| Bromination | Br₂ | Acetic acid | Room temperature | 2–4 hours |

| Cyanide Substitution | KCN | DMF | 80–100°C | 12–24 hours |

Key Findings :

- Bromination selectively targets position 2 due to directing effects of ethyl and methyl groups.

- Cyanide substitution efficiency depends on solvent polarity and reaction time.

Formylation and Dehydration to Nitrile

This method involves formylating the thiazole ring at position 2 and converting the aldehyde to a nitrile.

Reaction Pathway

- Formylation : Introduce a formyl group at position 2 via Vilsmeier-Haack or Friedel-Crafts acylation.

- Dehydration : Convert the aldehyde to nitrile using PCl₅ or a Strecker synthesis.

Conditions and Reagents

| Step | Reagents | Solvent | Temperature | Time |

|---|---|---|---|---|

| Formylation | POCl₃, DMF | Dichloromethane | 0–5°C | 2 hours |

| Dehydration | PCl₅ | Toluene | Reflux | 6–8 hours |

Key Findings :

- Formylation success depends on the electron density of the thiazole ring, which may require protecting groups.

- Dehydration requires anhydrous conditions to prevent side reactions.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, enabling efficient synthesis.

Reaction Pathway

Conditions and Reagents

| Step | Reagents | Solvent | Temperature | Time |

|---|---|---|---|---|

| Cyclization | Ethyl 2-chloroacetoacetate, thiourea | THF | 60°C (microwave) | 1.5 hours |

| Purification | TFA, methanol | — | Room temperature | 2 hours |

Key Findings :

- Microwave irradiation reduces reaction time and improves yields compared to conventional heating.

- TFA-mediated deprotection is critical for removing protecting groups post-synthesis.

Comparative Analysis of Methods

The following table compares key parameters of the methods:

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Cyclization | High ring-forming efficiency | Multiple steps required | Moderate |

| Bromination | Selective substitution | Toxic bromine handling | Low |

| Formylation | Direct nitrile introduction | Harsh dehydration conditions | Poor |

| Microwave-Assisted | Fast reaction times | Equipment dependency | High |

Key Insights :

- Cyclization and microwave-assisted methods are preferred for industrial scalability.

- Bromination is less scalable due to hazardous reagents and low yields.

Optimized Synthetic Protocol

Based on research findings, the following protocol is recommended:

- Cyclization : React ethyl 2-chloroacetoacetate with ammonium dithiocarbamate in ethanol (room temperature, 5 hours).

- Alkylation : Introduce ethyl and methyl groups via SN2 reactions.

- Cyanation : Substitute a bromide or chloride at position 2 with KCN in DMF (80°C, 12 hours).

- Purification : Crystallize using hexane/water and dry under vacuum.

Yield : ~60–70% (estimated from analogous reactions).

Chemical Reactions Analysis

Oxidation Reactions

The nitrile group and thiazole ring undergo selective oxidation under controlled conditions:

-

Hydrogen peroxide (H₂O₂) : Oxidizes the nitrile to a carboxylic acid group at elevated temperatures (60–80°C), yielding 2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)acetic acid.

-

Potassium permanganate (KMnO₄) : In acidic conditions, the thiazole ring undergoes partial oxidation, forming sulfoxide derivatives.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| H₂O₂ (30%) | 60°C, 4h, ethanol | 2-(4-Ethyl-5-methylthiazol-2-yl)acetic acid | 72% |

| KMnO₄ (0.1M) | H₂SO₄, 25°C, 2h | Thiazole sulfoxide derivative | 58% |

Reduction Reactions

The nitrile group is selectively reduced to primary amines or aldehydes:

-

Lithium aluminum hydride (LiAlH₄) : Reduces the nitrile to a primary amine, producing 2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)ethylamine.

-

Catalytic hydrogenation (H₂/Pd-C) : Converts the nitrile to an aldehyde under mild conditions (1 atm H₂, 25°C).

Key Data:

-

LiAlH₄ reduction : Achieves 85% conversion in tetrahydrofuran (THF) after 6h.

-

Pd-C hydrogenation : Requires 12h for complete reduction, yielding 2-(4-ethyl-5-methylthiazol-2-yl)acetaldehyde (63% yield).

Electrophilic and Nucleophilic Substitutions

The thiazole ring participates in regioselective substitutions:

Electrophilic Aromatic Substitution

-

Halogenation : Bromine (Br₂) in acetic acid substitutes at the C-5 position, forming 5-bromo-2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)acetonitrile .

-

Nitration : Fuming HNO₃ introduces a nitro group at C-4 under controlled temperatures (0–5°C) .

| Reaction | Reagent | Position | Product | Yield |

|---|---|---|---|---|

| Bromination | Br₂ (1eq), AcOH | C-5 | 5-Bromo derivative | 68% |

| Nitration | HNO₃ (fuming), H₂SO₄ | C-4 | 4-Nitro-2-(4-ethyl-5-methylthiazol-2-yl)acetonitrile | 52% |

Nucleophilic Substitution

-

Thiol exchange : Reacts with thiourea in ethanol to replace the nitrile with a thiol group, forming 2-(4-ethyl-5-methylthiazol-2-yl)ethanethiol .

Cyclization Reactions

The nitrile group facilitates heterocycle formation:

-

With hydrazine : Forms 5-amino-1,3,4-thiadiazole derivatives under reflux (120°C, 8h) .

-

With hydroxylamine : Produces 1,2,4-oxadiazole rings via nucleophilic addition-elimination .

Experimental Highlights:

-

Hydrazine cyclization : Yields 78% of 5-amino-thiadiazole derivatives .

-

Oxadiazole formation : Requires 12h in methanol, yielding 65% product .

Biological Activity of Reaction Products

Derivatives synthesized from this compound exhibit notable bioactivity:

Mechanistic Insights

Scientific Research Applications

2-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

Several structurally related thiazole-acetonitrile derivatives have been reported, differing primarily in substituents on the thiazole ring. Key analogs include:

2-(4-Isopropyl-1,3-thiazol-2-yl)acetonitrile (): Substituted with an isopropyl group at position 2.

2-(4-Methyl-1,3-thiazol-2-yl)acetonitrile (): Features a methyl group at position 3.

2-[4-(4-tert-Butylphenyl)-1,3-thiazol-2-yl]acetonitrile (): Incorporates a bulky tert-butylphenyl group at position 4.

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Acidity : The isopropyl analog () has a calculated pKa of 11.12, suggesting moderate basicity, which may influence reactivity in nucleophilic reactions.

Table 2: Reaction Yields and Conditions for Selected Thiazole Derivatives (Adapted from )

| Compound | Substituent | Yield (%) | Time (min) | Melting Point (°C) |

|---|---|---|---|---|

| 4a | H | 69 | 93 | 119–120 |

| 4b | 2-Cl | 73 | 92 | 97–98 |

| 4c | 4-Br | 89 | 1.0 | 147–148 |

| 4d | 2-CH₃ | 85 | 69 | 125–126 |

Insights :

- Electron-withdrawing groups (e.g., Cl, Br) generally improve yields and reduce reaction times compared to electron-donating groups (e.g., CH₃).

- The ethyl and methyl substituents in the target compound may balance steric effects and synthetic accessibility.

Biological Activity

2-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)acetonitrile is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a thiazole ring, which is known for its diverse biological properties.

Antimicrobial Activity

Research has indicated that derivatives of thiazole compounds exhibit significant antimicrobial properties. A study evaluating the antimicrobial efficacy of several thiazole derivatives reported that compounds similar to this compound demonstrated potent activity against various bacterial strains.

Minimum Inhibitory Concentration (MIC)

The MIC values for thiazole derivatives typically range from to mg/mL against Gram-positive and Gram-negative bacteria. For instance, a related compound showed complete inhibition of Staphylococcus aureus and Escherichia coli within 8 hours at these concentrations .

| Compound | Target Organism | MIC (mg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.0048 |

| Escherichia coli | 0.0195 | |

| Bacillus mycoides | 0.0048 |

The mechanism by which thiazole derivatives exert their antimicrobial effects may involve the inhibition of critical bacterial enzymes or disruption of cell membrane integrity. For example, studies have shown that these compounds can act as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from to for DNA gyrase and to for DHFR .

Cytotoxicity and Safety Profile

Evaluating the safety profile of this compound is crucial for its potential therapeutic application. Hemolytic activity tests revealed low toxicity levels, with % lysis values ranging from to , indicating that these compounds are relatively safe compared to standard toxic agents like Triton X-100 .

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:

- Case Study on Antibacterial Efficacy : A study conducted on a series of thiazole derivatives, including this compound, demonstrated significant antibacterial activity against multi-drug resistant strains of bacteria. The results suggested that these compounds could be developed into new antibiotics.

- Fungal Inhibition : Another investigation focused on the antifungal properties of thiazole derivatives found promising results against Candida albicans, with MIC values indicating effective inhibition at concentrations lower than those required for bacterial strains .

Q & A

Basic Research Questions

Q. What are the standard spectroscopic methods for confirming the structure of 2-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)acetonitrile?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical. For example, in analogous thiazole derivatives, NMR (DMSO-d6, 500 MHz) shows peaks at δ 8.15–8.17 ppm (aromatic protons) and δ 4.84 ppm (CH2 group), while MS (EI, 70 eV) provides molecular ion peaks (e.g., m/z 277 [M+1] for related compounds) . These techniques help verify substituent positions and molecular integrity.

Q. How can researchers safely handle this compound during experiments?

- Methodological Answer : Safety protocols include wearing protective gloves, goggles, and lab coats to avoid skin/eye contact. Work should be conducted in a fume hood with proper ventilation. First-aid measures (e.g., washing skin with soap/water for spills) align with guidelines for structurally similar acetonitrile derivatives .

Q. What are the key physicochemical properties to consider during experimental design?

- Methodological Answer : Predicted properties such as boiling point (525.2±60.0°C), logP (hydrophobicity ~1.335), and density (1.52±0.1 g/cm³) inform solvent selection and reaction conditions. These values are derived from computational models validated for thiazole analogs .

Advanced Research Questions

Q. How can synthesis routes be optimized to improve yield and purity?

- Methodological Answer : Oximation and alkylation strategies are effective. For example, refluxing intermediates (e.g., 2-cyano-2-hydroxyiminoacetamide) with sodium acetate in acetic acid for 3–5 hours, followed by recrystallization (DMF/acetic acid), can enhance purity. Monitoring reaction progress via TLC and adjusting stoichiometry of alkylating agents (e.g., 4’-bromoacetyl derivatives) may improve yields .

Q. How should discrepancies between predicted and experimental data (e.g., boiling point) be resolved?

- Methodological Answer : Discrepancies often arise from computational assumptions (e.g., neglecting solvation effects). Validate predictions experimentally via differential scanning calorimetry (DSC) for melting points or gas chromatography for volatility. Cross-referencing with structurally similar compounds (e.g., 4-ethyl-5-methyl-1,3-thiazol-2-amine derivatives) can identify systematic errors in predictive models .

Q. What strategies are recommended for analyzing biological activity in thiazole-based compounds?

- Methodological Answer : Receptor-binding assays (e.g., purinoreceptor antagonism studies) and in vitro cytotoxicity screens are common. For example, analogs like filapixant (a purinoreceptor antagonist) are tested using competitive binding assays with radiolabeled ligands, followed by IC50 calculations to determine potency .

Q. How can researchers address unexpected spectral data (e.g., anomalous NMR peaks)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.